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molecular formula C7H2ClF2N B2857011 6-Chloro-2,3-difluorobenzonitrile CAS No. 157647-02-4

6-Chloro-2,3-difluorobenzonitrile

Cat. No. B2857011
M. Wt: 173.55
InChI Key: WKQOTAVCQBOWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05478963

Procedure details

24.8 g (0.135 mol) of 2,3-difluoro-6-nitrobenzonitrile and 1 g of anhydrous calcium chloride are placed in a 50 ml flask with a finely drawn-out gas inlet tube, and heated to 190° C. Chlorine is introduced at this temperature with a throughput of 2-3 l/h so that a uniform production of nitrous gases occurs. After a reaction time of 12 h, the starting material has been substantially converted (<10% residual content of nitro compound). The remaining nitrous gases are purged with air and the residue is distilled off under vacuum over a short Vigreux column to give 15.5 g (89 mmol, 66%) of 2-chloro-5,6-difluorobenzonitrile as a light yellowish, oily liquid boiling at 70°-75° C./3 Torr (purity (GC)>95%).
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+]([O-])=O)[C:3]=1[C:4]#[N:5].[Cl-:14].[Ca+2].[Cl-].ClCl>>[Cl:14][C:6]1[CH:7]=[CH:8][C:9]([F:10])=[C:2]([F:1])[C:3]=1[C:4]#[N:5] |f:1.2.3|

Inputs

Step One
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
24.8 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The remaining nitrous gases are purged with air
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled off under vacuum over a short Vigreux column

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 89 mmol
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 987.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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